molecular formula C9H10F3NO3 B14869047 Ethyl 5-(1-amino-2,2,2-trifluoroethyl)furan-2-carboxylate

Ethyl 5-(1-amino-2,2,2-trifluoroethyl)furan-2-carboxylate

Cat. No.: B14869047
M. Wt: 237.18 g/mol
InChI Key: GHTHTECXLLWAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(®-1-Amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(®-1-amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

On an industrial scale, the production of this ester might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can enhance the reaction rate and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity . The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(®-1-Amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to simpler esters .

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 5-(1-amino-2,2,2-trifluoroethyl)furan-2-carboxylate

InChI

InChI=1S/C9H10F3NO3/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4,7H,2,13H2,1H3

InChI Key

GHTHTECXLLWAKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.